4-hexylphenyl diphenyl phosphate
Overview
Description
4-Hexylphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C24H27O4P. It is known for its use as a flame retardant, particularly in various industrial applications. The compound is characterized by its high thermal stability and effectiveness in reducing flammability.
Scientific Research Applications
4-Hexylphenyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins to enhance their thermal stability and reduce flammability.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, electronics, and construction materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hexylphenyl diphenyl phosphate typically involves the reaction of hexylphenol with diphenyl chlorophosphate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexylphenol+Diphenyl chlorophosphate→4-Hexylphenyl diphenyl phosphate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves large reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or recrystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylphenyl diphenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound can hydrolyze to form hexylphenol and diphenyl phosphate.
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Hexylphenol and diphenyl phosphate.
Oxidation: Corresponding phosphates and phenols.
Substitution: Products vary based on the nucleophile used.
Comparison with Similar Compounds
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison: 4-Hexylphenyl diphenyl phosphate is unique in its structure due to the presence of a hexyl group attached to the phenyl ring. This structural feature imparts specific properties such as enhanced hydrophobicity and thermal stability compared to other similar compounds. Additionally, its effectiveness as a flame retardant is comparable to other organophosphorus compounds, but its specific applications may vary based on the material being treated and the desired properties.
Properties
IUPAC Name |
(4-hexylphenyl) diphenyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFBWFSFKJWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074075 | |
Record name | Diphenyl p-hexylphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64532-96-3, 69682-29-7 | |
Record name | 4-Hexylphenyl diphenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64532-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, 4-hexylphenyl diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, hexylphenyl diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069682297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl p-hexylphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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